3-(CYCLOPENTYLAMINO)-4-[(4-ETHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
Description
3-(CYCLOPENTYLAMINO)-4-[(4-ETHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, a sulfonyl group, and an ethoxyphenyl group, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
(3S,4R)-N-cyclopentyl-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxothiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S2/c1-2-23-14-7-9-15(10-8-14)25(21,22)17-12-24(19,20)11-16(17)18-13-5-3-4-6-13/h7-10,13,16-18H,2-6,11-12H2,1H3/t16-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXCHKLJEOHFBU-IRXDYDNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under specific conditions.
Reduction: The tetrahydrothiophene ring can be reduced to form different derivatives.
Substitution: The ethoxyphenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, 3-(CYCLOPENTYLAMINO)-4-[(4-ETHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of sulfonyl and ethoxyphenyl groups on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits, although specific medical uses are still under investigation.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3-(CYCLOPENTYLAMINO)-4-[(4-ETHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, while the ethoxyphenyl group can influence the compound’s overall activity. Detailed pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-N-cycloheptyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-benzyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
Compared to similar compounds, 3-(CYCLOPENTYLAMINO)-4-[(4-ETHOXYPHENYL)SULFONYL]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE offers a unique combination of a cyclopentyl group and an ethoxyphenyl group. This combination may result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
